molecular formula C24H21NO5 B15022654 3-[(4-Methoxybenzyl)carbamoyl]-2-methylnaphtho[1,2-b]furan-5-yl acetate

3-[(4-Methoxybenzyl)carbamoyl]-2-methylnaphtho[1,2-b]furan-5-yl acetate

Katalognummer: B15022654
Molekulargewicht: 403.4 g/mol
InChI-Schlüssel: RSOHZBLVPCXUOA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-[(4-Methoxybenzyl)carbamoyl]-2-methylnaphtho[1,2-b]furan-5-yl acetate is a complex organic compound with the molecular formula C24H21NO5 It is characterized by its unique structure, which includes a naphthofuran core substituted with a methoxybenzyl carbamoyl group and an acetate ester

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-Methoxybenzyl)carbamoyl]-2-methylnaphtho[1,2-b]furan-5-yl acetate typically involves multi-step organic reactions. The starting materials often include naphthofuran derivatives, which undergo functionalization to introduce the methoxybenzyl carbamoyl group and the acetate ester. Common synthetic routes may involve:

    Nucleophilic substitution: reactions to introduce the methoxybenzyl group.

    Acylation: reactions to form the carbamoyl group.

    Esterification: reactions to introduce the acetate ester.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling parameters such as temperature, solvent choice, and reaction time. Catalysts and reagents used in these processes are selected to ensure efficient and scalable production.

Analyse Chemischer Reaktionen

Types of Reactions

3-[(4-Methoxybenzyl)carbamoyl]-2-methylnaphtho[1,2-b]furan-5-yl acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carbamoyl group to an amine or other reduced forms.

    Substitution: The methoxybenzyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines.

Wissenschaftliche Forschungsanwendungen

3-[(4-Methoxybenzyl)carbamoyl]-2-methylnaphtho[1,2-b]furan-5-yl acetate has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Wirkmechanismus

The mechanism of action of 3-[(4-Methoxybenzyl)carbamoyl]-2-methylnaphtho[1,2-b]furan-5-yl acetate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with receptors: Modulating receptor activity to influence cellular signaling.

    Altering gene expression: Affecting the transcription and translation of genes involved in disease processes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Naphthofuran derivatives: Compounds with similar naphthofuran cores but different substituents.

    Methoxybenzyl carbamoyl compounds: Molecules with the methoxybenzyl carbamoyl group but different core structures.

Uniqueness

3-[(4-Methoxybenzyl)carbamoyl]-2-methylnaphtho[1,2-b]furan-5-yl acetate is unique due to its specific combination of functional groups and its potential applications across multiple scientific disciplines. Its distinct structure allows for diverse chemical reactivity and biological activity, making it a valuable compound for research and development.

Eigenschaften

Molekularformel

C24H21NO5

Molekulargewicht

403.4 g/mol

IUPAC-Name

[3-[(4-methoxyphenyl)methylcarbamoyl]-2-methylbenzo[g][1]benzofuran-5-yl] acetate

InChI

InChI=1S/C24H21NO5/c1-14-22(24(27)25-13-16-8-10-17(28-3)11-9-16)20-12-21(30-15(2)26)18-6-4-5-7-19(18)23(20)29-14/h4-12H,13H2,1-3H3,(H,25,27)

InChI-Schlüssel

RSOHZBLVPCXUOA-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(C2=C(O1)C3=CC=CC=C3C(=C2)OC(=O)C)C(=O)NCC4=CC=C(C=C4)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.